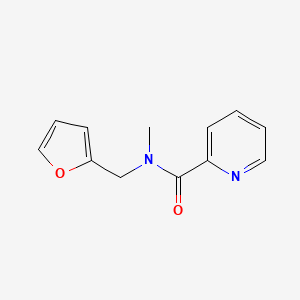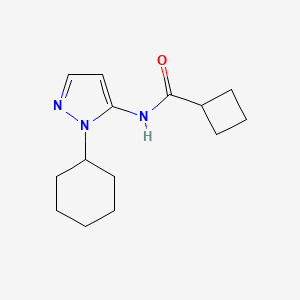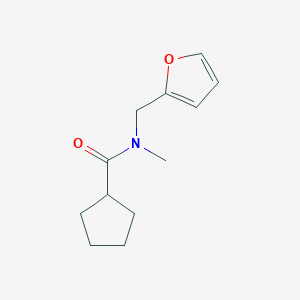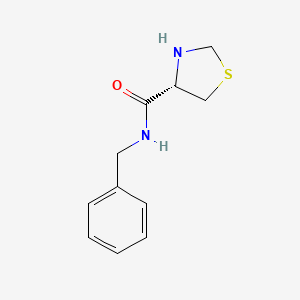
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide, also known as BTZ, is a small molecule that has been extensively studied in the field of medicinal chemistry. It is a thiazolidine derivative that has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
作用机制
The mechanism of action of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has been shown to inhibit the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded proteins and ultimately, cell death.
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has also been shown to inhibit the NF-kappaB pathway, which is involved in the regulation of inflammatory cytokines. By inhibiting this pathway, (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide reduces inflammation in animal models.
Biochemical and Physiological Effects
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
In addition, (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This reduces tissue damage and improves the overall health of the animal.
实验室实验的优点和局限性
One advantage of using (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide in lab experiments is its low toxicity. It has been shown to be well-tolerated in animal models, making it a safe option for research purposes. Another advantage is its versatility, as it has been shown to exhibit a range of biological activities.
However, one limitation of using (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide in lab experiments is its solubility. It is poorly soluble in water, which can make it difficult to administer in animal models. Another limitation is its stability, as it can degrade over time, leading to inconsistent results.
未来方向
There are several future directions for the research of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide. One direction is the development of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide analogs with improved solubility and stability. Another direction is the investigation of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
Furthermore, the combination of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide with other drugs, such as chemotherapy drugs, may lead to improved efficacy and reduced side effects. Finally, the development of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide as a therapeutic agent for the treatment of HIV may have significant clinical implications.
合成方法
The synthesis of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide can be achieved through a variety of methods, including the reaction of benzylamine with thiosemicarbazide, followed by cyclization with formaldehyde. Other methods involve the reaction of benzyl isothiocyanate with thiosemicarbazide or the reaction of benzyl chloride with thiosemicarbazide in the presence of sodium hydroxide. The most common method for synthesizing (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide involves the reaction of benzylamine with thiosemicarbazide in the presence of formaldehyde.
科学研究应用
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has been extensively studied for its anti-tumor effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin.
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide also exhibits anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce inflammation in animal models.
Furthermore, (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has antiviral properties, specifically against human immunodeficiency virus (HIV). It has been shown to inhibit HIV replication by binding to the viral integrase enzyme, which is essential for viral replication.
属性
IUPAC Name |
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c14-11(10-7-15-8-13-10)12-6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,12,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIQMBNEISIBQD-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCS1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)
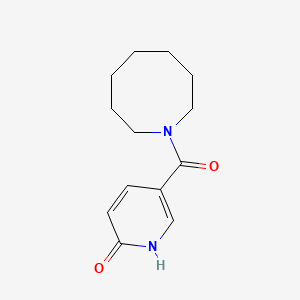

![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)

